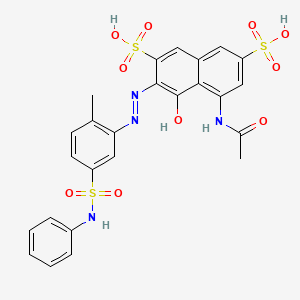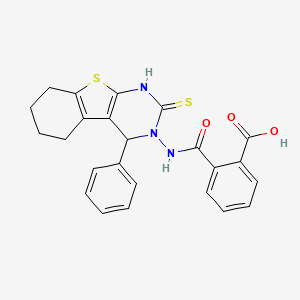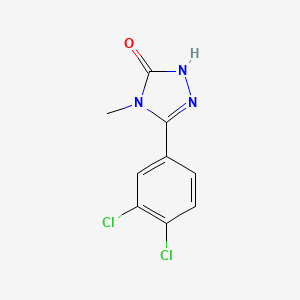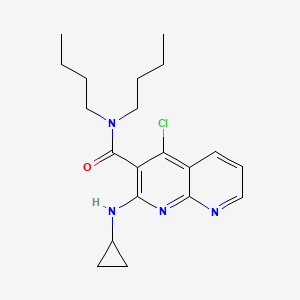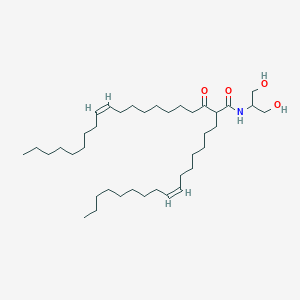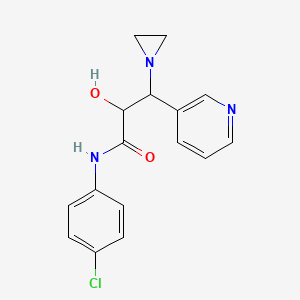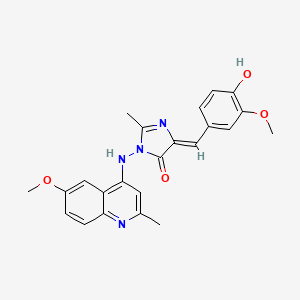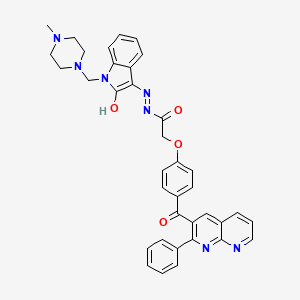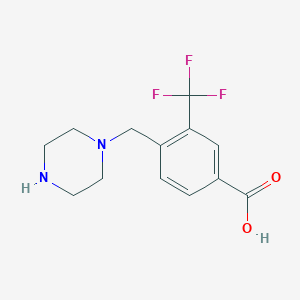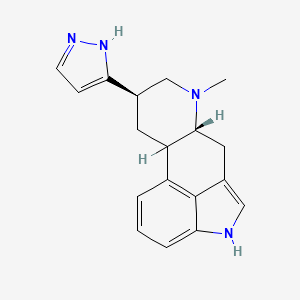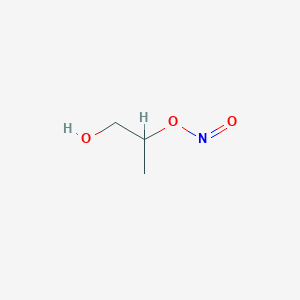
Benzamide, N-(5,6-dimethyl-2-benzothiazolyl)-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(5,6-dimethyl-2-benzothiazolyl)-2-hydroxy- is a complex organic compound with the molecular formula C18H18N2OS. This compound is characterized by the presence of a benzamide group attached to a benzothiazole ring, which is further substituted with dimethyl and hydroxy groups. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(5,6-dimethyl-2-benzothiazolyl)-2-hydroxy- typically involves the reaction of 5,6-dimethyl-2-benzothiazolylamine with 2-hydroxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(5,6-dimethyl-2-benzothiazolyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Benzamide, N-(5,6-dimethyl-2-benzothiazolyl)-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-(5,6-dimethyl-2-benzothiazolyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(5,6-dimethyl-2-benzothiazolyl)acetamide
- N-(5,6-Dimethyl-2-benzothiazolyl)-3,4-dimethylbenzamide
Uniqueness
Benzamide, N-(5,6-dimethyl-2-benzothiazolyl)-2-hydroxy- is unique due to the presence of both hydroxy and benzamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
123199-79-1 |
|---|---|
Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C16H14N2O2S/c1-9-7-12-14(8-10(9)2)21-16(17-12)18-15(20)11-5-3-4-6-13(11)19/h3-8,19H,1-2H3,(H,17,18,20) |
InChI Key |
NYYMIIUAKQPPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


